
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that has been widely studied for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype.
作用机制
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride prevents the binding of glutamate, the endogenous ligand for the receptor, and thereby inhibits its activation. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials in hippocampal neurons. It has also been shown to reduce the expression of c-fos, an immediate early gene that is upregulated in response to neuronal activation. In addition, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has several advantages as a tool for studying AMPA receptors. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of AMPA receptor-mediated neurotransmission. It also has a long half-life, which allows for sustained blockade of AMPA receptors. However, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its potency and selectivity can make it difficult to distinguish between the effects of AMPA receptor blockade and other potential off-target effects.
未来方向
There are several potential future directions for N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and it is possible that it could have similar effects in neurodegenerative diseases. Another area of interest is the role of AMPA receptors in pain processing. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to reduce pain-related behaviors in animal models, suggesting that it could be a potential therapeutic target for chronic pain. Finally, there is interest in developing more water-soluble derivatives of N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride that could be more easily administered in vivo.
合成方法
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride can be synthesized by reacting 8-bromoquinoline with 2,4-dimethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to yield N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride as a hydrochloride salt.
科学研究应用
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. For example, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the neuroprotective effects of AMPA receptor blockade in models of ischemic stroke and traumatic brain injury.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-12-6-5-7-15-17(10-13(2)20-19(12)15)21-16-9-8-14(22-3)11-18(16)23-4;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGBCIQTMFPDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
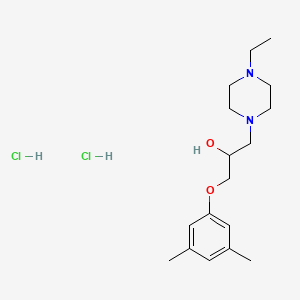
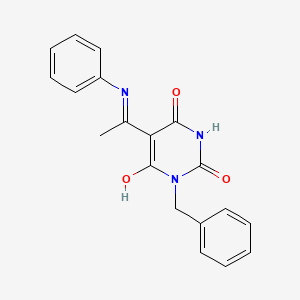
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
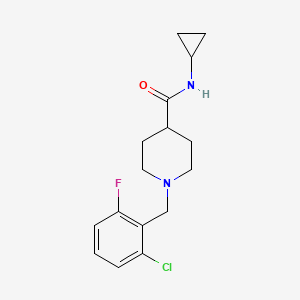
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)
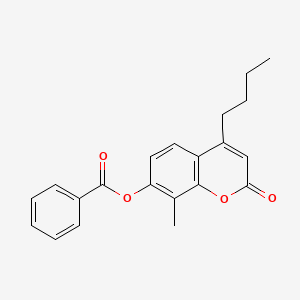
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
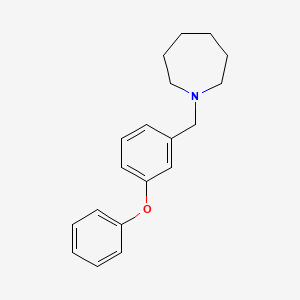
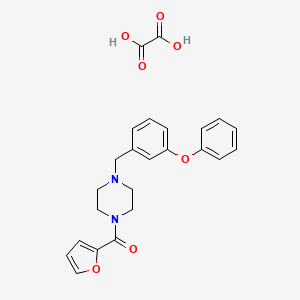
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)